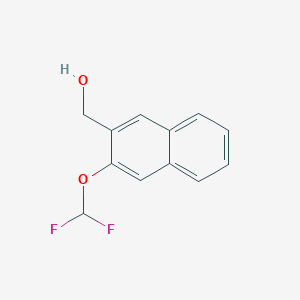![molecular formula C12H17NO3 B11881003 Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester](/img/structure/B11881003.png)
Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester is a chemical compound with a complex structure that includes a carbamate group, an ethyl group, a methyl group, and a phenyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester typically involves the reaction of N-ethyl-N-methylcarbamate with 3-[(1S)-1-hydroxyethyl]phenol. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acids or bases). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, phenyl ester
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, methyl-, 3-methylphenyl ester
Uniqueness
Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester is unique due to its specific structure, which includes a combination of ethyl, methyl, and phenyl ester groups. This unique structure gives it distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
[3-[(1S)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-9,14H,4H2,1-3H3/t9-/m0/s1 |
Clave InChI |
UPFRTBVKMHUBLD-VIFPVBQESA-N |
SMILES isomérico |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)O |
SMILES canónico |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)






![5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-](/img/structure/B11880968.png)
![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)




